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Compound of Interest

Compound Name: Vaginidiol

Cat. No.: B600773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential safety and

toxicity profile of Vaginidiol based on its classification as a furanocoumarin. Direct

experimental data on Vaginidiol is not publicly available. Therefore, the information presented

herein is extrapolated from the known toxicological profiles of the furanocoumarin class of

compounds. All data should be interpreted with this context in mind.

Executive Summary
Vaginidiol is identified as a furanocoumarin, a class of organic chemical compounds known for

their distinct biological activities. While specific toxicological studies on Vaginidiol are not

available in the public domain, this guide synthesizes the known safety and toxicity data for

furanocoumarins to provide a predictive overview for research and drug development

purposes. The primary toxicological concerns associated with furanocoumarins are

phototoxicity, photomutagenicity, and photocarcinogenicity, all of which are mediated by the

interaction of these compounds with UVA radiation. Furthermore, furanocoumarins are potent

inhibitors of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.

This document summarizes the known quantitative toxicological data for representative

furanocoumarins, details relevant experimental protocols, and visualizes the key mechanistic

pathways.
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Vaginidiol is closely related to Vaginol, a known furanocoumarin. The glucoside of Vaginol is

Apterin.[1][2] The chemical identity of these related compounds is as follows:

Compound PubChem CID CAS Number Molecular Formula

Vaginidiol 11817856 62624-87-7 C14H14O5

Vaginol 16062330, 101820924 26992-52-9 C14H14O5

Apterin 57459455 53947-89-0 C20H24O10

Toxicological Profile of Furanocoumarins
The toxicity of furanocoumarins is intrinsically linked to their photosensitive nature. In the

absence of ultraviolet (UV) light, their toxicity is generally low. However, upon exposure to UVA

radiation, they become potent cellular toxins.

Summary of Toxicological Data (General
Furanocoumarins)
Due to the absence of specific data for Vaginidiol, the following table summarizes the known

toxic effects of the furanocoumarin class.
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Toxicological Endpoint Description Notes

Phototoxicity

Causes severe skin

inflammation

(phytophotodermatitis),

erythema, edema, and

blistering upon dermal

exposure followed by UVA

radiation.

This is the most prominent and

acute toxic effect of

furanocoumarins.

Photomutagenicity
Induces mutations in DNA in

the presence of UVA light.

Mediated by the formation of

covalent adducts with DNA

pyrimidine bases.

Photocarcinogenicity

Long-term exposure to

furanocoumarins and UVA

radiation is associated with an

increased risk of skin cancer.

Cytochrome P450 Inhibition

Potent inhibitors of various

CYP450 enzymes, particularly

CYP3A4.

This leads to significant

potential for drug-drug

interactions, altering the

metabolism of co-administered

therapeutic agents.

Hepatotoxicity

High doses of some

furanocoumarins have been

associated with liver damage

in animal studies.

Data is limited and often

related to specific

furanocoumarin derivatives.

Reproductive and

Developmental Toxicity

Limited data available. High

doses may pose a risk.

Further research is needed in

this area.

Mechanism of Action and Signaling Pathways
Phototoxicity and Photomutagenicity
The primary mechanism of furanocoumarin-induced phototoxicity involves the absorption of

UVA energy, which excites the furanocoumarin molecule to a triplet state. This energized

molecule can then interact with DNA in two ways:
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Type I Reaction: The excited furanocoumarin directly forms covalent monoadducts with the

pyrimidine bases (thymine and cytosine) of DNA.

Type II Reaction: The excited furanocoumarin transfers its energy to molecular oxygen,

generating reactive oxygen species (ROS) such as singlet oxygen, which can then damage

DNA and other cellular components.

Upon further UVA exposure, some of the monoadducts can form interstrand cross-links (ICLs)

in the DNA, which are highly cytotoxic and mutagenic lesions.
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Figure 1: Simplified signaling pathway of furanocoumarin-induced phototoxicity.

Cytochrome P450 Inhibition
Furanocoumarins are well-documented inhibitors of cytochrome P450 enzymes, which are

crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.

The inhibition can be either reversible (competitive) or irreversible (mechanism-based).

Irreversible inhibition involves the furanocoumarin being metabolized by the CYP enzyme into a

reactive intermediate that then covalently binds to the enzyme, permanently inactivating it. This

can lead to elevated plasma concentrations of co-administered drugs, potentially causing

adverse effects.
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Figure 2: Logical diagram of cytochrome P450 inhibition by furanocoumarins.

Experimental Protocols
The following are representative experimental protocols for assessing the key toxicological

endpoints of furanocoumarins. These are generalized procedures and would need to be

adapted for specific studies on Vaginidiol.

In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake
Phototoxicity Test - OECD TG 432)
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This assay is a standardized method to assess the phototoxic potential of a substance.

Start: Prepare 3T3 Fibroblast
Cell Cultures

Treat cells with Vaginidiol
(multiple concentrations)

Incubate for 1 hour

Divide plates into two sets

Irradiate one set with UVA light
(e.g., 5 J/cm²)

+UVA

Keep one set in the dark

-UVA

Incubate both sets for 24 hours

Add Neutral Red dye to all wells

Incubate for 3 hours

Extract Neutral Red from viable cells

Measure absorbance at 540 nm

Analyze data: Compare cell viability
between irradiated and non-irradiated sets

End: Determine Phototoxicity Potential
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Figure 3: Experimental workflow for an in vitro phototoxicity assay.

In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of a compound on

CYP450 enzymes using human liver microsomes.

Preparation of Reagents:

Human liver microsomes (HLMs)

NADPH regenerating system

CYP-specific substrate (e.g., midazolam for CYP3A4)

Vaginidiol (test compound) at various concentrations

Positive control inhibitor (e.g., ketoconazole for CYP3A4)

Acetonitrile for reaction termination

Internal standard for analytical quantification

Incubation:

Pre-incubate HLMs with Vaginidiol or control inhibitor in a buffer at 37°C.

Initiate the metabolic reaction by adding the CYP-specific substrate and the NADPH

regenerating system.

Incubate for a specified time (e.g., 10-30 minutes).

Reaction Termination and Sample Preparation:

Stop the reaction by adding cold acetonitrile.

Centrifuge the samples to pellet the protein.

Transfer the supernatant for analysis.
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Analytical Quantification:

Analyze the formation of the metabolite from the CYP-specific substrate using LC-MS/MS

(Liquid Chromatography with tandem mass spectrometry).

Data Analysis:

Calculate the rate of metabolite formation in the presence and absence of Vaginidiol.

Determine the IC50 value (the concentration of Vaginidiol that causes 50% inhibition of

the enzyme activity).

Conclusion and Recommendations
The available scientific literature strongly suggests that Vaginidiol, as a furanocoumarin, is

likely to exhibit significant phototoxicity and act as an inhibitor of cytochrome P450 enzymes.

These two characteristics represent the primary safety concerns for the development of any

product containing this compound.

For researchers and drug development professionals, it is imperative to:

Conduct rigorous in vitro and in vivo phototoxicity studies to quantify the phototoxic potential

of Vaginidiol.

Perform comprehensive in vitro and in vivo studies to characterize the inhibitory profile of

Vaginidiol against a panel of major human CYP450 enzymes.

If dermal application is intended, formulation strategies to minimize UVA exposure or mitigate

phototoxic effects should be explored.

If systemic administration is considered, a thorough evaluation of potential drug-drug

interactions is essential.

Until specific safety and toxicity data for Vaginidiol are generated, it should be handled with

the appropriate precautions for a potentially phototoxic and metabolically interactive compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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